oleoyl-CoA
Overview
Description
Oleoyl-CoA is a fatty acyl-CoA derivative that plays a significant role in various metabolic processes. It is involved in the inhibition of enzymes such as adenine nucleotide translocase in rat liver mitochondria, which affects the translocation of adenine nucleotides through the mitochondrial membrane and can induce a transition from state 3 to state 4 respiration . Oleoyl-CoA is also the major de novo product of the stearoyl-CoA desaturase 1 gene isoform and serves as a substrate for the biosynthesis of specific lipids, such as the Harderian gland 1-alkyl-2,3-diacylglycerol in mice .
Synthesis Analysis
Oleoyl-CoA can be synthesized through the action of stearoyl-CoA desaturase (SCD), which converts stearoyl-CoA to oleoyl-CoA. This process is crucial for the production of 1-alkyl-2,3-diacylglycerol in the Harderian gland of mice, and the absence of SCD1 results in a significant reduction of this lipid . Additionally, oleoyl-CoA can be synthesized from oleic acid and thionyl dichloride, followed by a reaction with chitosan to obtain oleoyl chitosan .
Molecular Structure Analysis
The molecular structure of oleoyl-CoA includes an oleoyl group, which is a monounsaturated fatty acid chain, attached to coenzyme A. The presence of the oleoyl group imparts hydrophobic characteristics, while the coenzyme A moiety provides specificity for interactions with enzymes and other molecules within the cell .
Chemical Reactions Analysis
Oleoyl-CoA is involved in various chemical reactions, including the inhibition of citrate synthase, which suggests a regulatory role for oleoyl-CoA as a negative effector for this enzyme . It is also a substrate for the biosynthesis of linoleate from oleoyl-phosphatidylcholine in microsomes of developing safflower seeds . Furthermore, oleoyl-CoA can be converted into oleoyl-diethanolamide through an enzymatic amidification process with diethanolamine, using lipase as a biocatalyst .
Physical and Chemical Properties Analysis
The physical and chemical properties of oleoyl-CoA are influenced by its amphipathic nature, with both hydrophobic and hydrophilic regions. It is a good detergent, with critical micelle concentrations indicating its ability to form micelles in aqueous solutions . Oleoyl-CoA's hydrophobic oleoyl chain allows it to interact with lipid membranes and participate in lipid metabolism . The synthesis of water-soluble derivatives, such as oleoyl acetyl chitosan, demonstrates the versatility of oleoyl-CoA in forming derivatives with different solubility properties .
Scientific Research Applications
Interaction with Phosphatidylcholine Bilayers and Serum Albumin
Oleoyl-CoA interacts with phosphatidylcholine (PC) vesicles and bovine serum albumin (BSA), as studied through NMR spectroscopy. These interactions, crucial for understanding cell membrane dynamics and protein binding, indicate that oleoyl-CoA binds to small unilamellar PC vesicles and BSA, altering their chemical properties (Boylan & Hamilton, 1992).
Metabolism in Soybean Genotypes
Research on oleoyl-CoA metabolism in soybean genotypes reveals differences in the esterification rates of oleoyl-CoA to lysophosphatides and its role in fatty acid desaturation, which is key to understanding plant lipid metabolism (Martin & Rinne, 1986).
Role in Microsomal Oleate Desaturase in Leaves
Oleoyl-CoA participates in the desaturation process in plant leaves, as evidenced by studies on pea-leaf homogenates. This process is essential for the biosynthesis of linoleic acid, impacting plant growth and development (Slack, Roughan, & Terpstra, 1976).
Influence on Mitochondrial Function
Oleoyl-CoA affects mitochondrial functions, including adenine nucleotide translocase activity. This reveals its potential role in regulating metabolic states in rat liver mitochondria (Shug, Lerner, Elson, & Shrago, 1971).
Oleoyl Phosphatidylcholine Desaturase in Safflower
Research on safflower cotyledons indicates that oleoyl-CoA is involved in the conversion of oleate to linoleate in microsomal preparations, a crucial step for the biosynthesis of essential fatty acids (Slack, Roughan, & Browse, 1979).
Oleamide Synthesizing Activity
In rat tissues, oleoyl-CoA is a substrate for the synthesis of oleamide, a lipid signaling molecule involved in various physiological processes. This discovery is significant for understanding biochemical pathways related to sleep and thermoregulation (Driscoll, Chaturvedi, & Mueller, 2007).
Linking Metabolism to KATP Channels in the Heart
Oleoyl-CoA directly links fatty acid metabolism to KATP channel activity in cardiac muscle cells, highlighting its significant role in cardiovascular physiology (Liu, Hanley, Ray, & Daut, 2001).
Glycerol-3-Phosphate Acyltransferase and Monoacylglycerol-3-Phosphate Acyltransferase Specificities
Oleoyl-CoA's role in glycerolipid synthesis in chloroplasts, as studied in pea and spinach, is crucial for understanding plant lipid metabolism and photosynthesis (Frentzen, Heinz, McKeon, & Stumpf, 2005).
Future Directions
properties
IUPAC Name |
S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (Z)-octadec-9-enethioate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H68N7O17P3S/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-30(48)67-23-22-41-29(47)20-21-42-37(51)34(50)39(2,3)25-60-66(57,58)63-65(55,56)59-24-28-33(62-64(52,53)54)32(49)38(61-28)46-27-45-31-35(40)43-26-44-36(31)46/h11-12,26-28,32-34,38,49-50H,4-10,13-25H2,1-3H3,(H,41,47)(H,42,51)(H,55,56)(H,57,58)(H2,40,43,44)(H2,52,53,54)/b12-11-/t28-,32-,33-,34+,38-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDUHQPOXLUAVEE-BPMMELMSSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H68N7O17P3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601318533 | |
Record name | Oleoyl-CoA | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601318533 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1032.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Oleoyl-CoA | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0001322 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
oleoyl-CoA | |
CAS RN |
1716-06-9 | |
Record name | Oleoyl-CoA | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1716-06-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Oleoyl-coenzyme A | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001716069 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Oleoyl-CoA | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601318533 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | S-oleoylcoenzyme A | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.453 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Oleyl coenzyme A | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SPV646A327 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Oleoyl-CoA | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0001322 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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